3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine

Catalog No.
S3198699
CAS No.
288161-05-7
M.F
C10H7F3N2
M. Wt
212.175
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine

CAS Number

288161-05-7

Product Name

3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine

IUPAC Name

3-pyrrol-1-yl-4-(trifluoromethyl)pyridine

Molecular Formula

C10H7F3N2

Molecular Weight

212.175

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-4-14-7-9(8)15-5-1-2-6-15/h1-7H

InChI Key

ZEAIUKGVRIDJHL-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)C2=C(C=CN=C2)C(F)(F)F

solubility

not available

Synthesis

3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine is a heterocyclic compound that can be synthesized through various methods. Scientific literature describes reactions involving transition metal catalysts and multi-component condensations to obtain this molecule [, ].

Potential Applications

  • Medicinal Chemistry: Trifluoromethyl groups and aromatic heterocycles are frequently explored in drug discovery due to their potential for interacting with biological targets [, ].
  • Material Science: Fluorinated heterocycles can be useful building blocks in the design of functional materials due to their unique electronic properties [].

3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. Its structure features a pyridine ring substituted with a trifluoromethyl group and a pyrrole moiety. This compound is notable for its unique electronic properties, imparted by the trifluoromethyl group, which enhances its reactivity and potential biological activity. The presence of both the pyridine and pyrrole rings contributes to its diverse chemical behavior and makes it a subject of interest in various fields, including medicinal chemistry and material science.

  • Interaction with enzymes or receptors: The nitrogen atoms and aromatic rings could enable the molecule to bind to specific biological targets, potentially influencing cellular processes.
  • Modulation of protein-protein interactions: The molecule might disrupt interactions between proteins, leading to altered cellular functions.
  • Potential for irritation: The compound may irritate the skin, eyes, and respiratory system.
  • Potential toxicity: The biological effects are unknown and should be treated with caution.

  • Oxidation: It can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to derivatives that may contain functional groups like carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of various substituents depending on the reaction conditions and reagents used .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles such as amines or electrophiles like alkyl halides are commonly employed.

Research indicates that compounds related to 3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine exhibit significant biological activities. These include:

Studies have highlighted its potential in treating diseases related to the nervous and immune systems, as well as its antidiabetic, antiviral, and antitumor activities .

The synthesis of 3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine typically involves several key steps:

  • Formation of the Pyridine Core: This can be achieved through methods such as Hantzsch pyridine synthesis or Chichibabin synthesis.
  • Introduction of the Trifluoromethyl Group: This step often utilizes reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
  • Attachment of the Pyrrole Moiety: The pyrrole group is introduced via nucleophilic substitution reactions where a suitable pyrrole derivative reacts with the pyridine core .

In industrial settings, continuous flow synthesis techniques may be employed to enhance efficiency and yield.

3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine has several applications across various domains:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in targeting diseases related to the nervous system.
  • Material Science: The compound may be utilized in developing new materials with specific electronic properties due to the presence of the trifluoromethyl group.
  • Chemical Research: It serves as a valuable intermediate in synthesizing other complex organic molecules .

Interaction studies have shown that 3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine interacts with various molecular targets. These interactions can lead to significant biological effects, including modulation of enzyme activity and receptor signaling pathways. Understanding these interactions is crucial for exploring its therapeutic potential and optimizing its use in medicinal chemistry .

Several compounds share structural similarities with 3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine. Here are some notable examples:

Compound NameStructural Features
N-methyl-N-pyrrol-1-yl-4-(trifluoromethyl)pyridin-3-amineSimilar structure with trifluoromethyl at a different position
N-methyl-N-pyrrol-1-yl-4-(difluoromethyl)pyridin-2-amineContains a difluoromethyl group instead of trifluoromethyl
N-methyl-N-pyrrol-1-yl-4-(trifluoromethyl)benzeneBenzene ring instead of a pyridine ring

Uniqueness

The uniqueness of 3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine lies in the specific positioning of the trifluoromethyl group and the combination of both pyridine and pyrrole moieties. This distinctive structure imparts unique chemical reactivity and biological properties that are not present in its analogs, making it particularly valuable for further research and application development .

XLogP3

2.1

Dates

Last modified: 08-18-2023

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